molecular formula C15H17N3O B2437494 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide CAS No. 1396808-35-7

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide

Cat. No. B2437494
CAS RN: 1396808-35-7
M. Wt: 255.321
InChI Key: XXGNOWGJBUIGSS-UHFFFAOYSA-N
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Description

“N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide” is a chemical compound. The pyrazolo[1,5-a]pyridine subunit appears in compounds displaying a considerable range of biological activities .


Synthesis Analysis

The synthesis of related compounds involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine . This provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include cycloaddition and condensation .

Scientific Research Applications

Organic Chemistry Synthesis

The compound is used in the one-step synthesis of cyanated pyrazolo[1,5-a]pyridines . The process utilizes N-aminopyridines as a 1,3-dipole and a nitrogen source . This method allows for the construction of the pyrazolo[1,5-a]pyridine core while introducing a cyano group .

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines, which are structurally similar to the compound , have been reported as potent inhibitors of mycobacterial ATP synthase for the treatment of Mycobacterium tuberculosis (M.tb) . Some of these compounds exhibited potent in vitro M.tb growth inhibition, low hERG liability, and good mouse/human liver microsomal stabilities .

Medicinal Chemistry

N-heterocycles, including the pyrazolo[1,5-a]pyridin-3-ylmethyl nucleus, have potential applications in various fields, including medicine . They have been explored as therapeutic agents, particularly as inhibitors of enzymes such as cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), which play a crucial role in various diseases such as cancer, asthma, chronic obstructive pulmonary disease (COPD), and erectile dysfunction .

Materials Science

In addition to their potential as therapeutic agents, pyrazolo[1,5-a]pyrimidinones have also been explored for their use in organic electronics due to their electronic properties . These include their ability to act as electron transport materials and their potential for use in optoelectronic devices .

Kinase Inhibitory Activity

Compounds containing the pyrazolo[1,5-a]pyridine nucleus have been explored for their kinase inhibitory activity . This makes them potential candidates for the development of new therapeutic agents.

Anti-Cancer Potential

N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives, which are structurally similar to the compound , have been explored for their anticancer potential . They have shown promising cyclin-dependent kinase-2 (CDK2) inhibitory properties in vitro .

Future Directions

The future directions for research on “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide” and related compounds could involve further exploration of their biological activities and potential applications .

properties

IUPAC Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-15(12-6-2-1-3-7-12)16-10-13-11-17-18-9-5-4-8-14(13)18/h1-2,4-5,8-9,11-12H,3,6-7,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGNOWGJBUIGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide

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